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molecular formula C4H3ClO3S B1306187 Furan-2-sulfonyl Chloride CAS No. 52665-48-2

Furan-2-sulfonyl Chloride

Cat. No. B1306187
M. Wt: 166.58 g/mol
InChI Key: IEKOSPNJXYCZHY-UHFFFAOYSA-N
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Patent
US06610734B2

Procedure details

Phosphorus pentachloride (15.29 g, 73.44 mmol) was added portionwise (caution, foaming) over 5 min at 0° C. to chlorosulfonic acid (21.39 g, 183.6 mmol) and the resulting solution was stirred at 0° C. for 10 min. Then, furan (5.0 g, 73.44 mmol) was added in one portion and the resulting dark suspension was stirred at 0° C. for 15 min during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (150 mL). The organic extract was filtered through a pad of celite, washed with brine and dried over MgSO4. The solvent was removed in vacuo to provide 2-furansulfonyl chloride as a black oil (1.01 g, 7.9%). 1H-NMR (DMSO-d6, 400 MHz) δ7.4 (d, 1H); 6.38 (d, 1H); 6.35 (d, 1H).
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
21.39 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][S:8]([OH:11])(=O)=[O:9].[O:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1>>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[S:8]([Cl:7])(=[O:11])=[O:9]

Inputs

Step One
Name
Quantity
15.29 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
21.39 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O1C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting dark suspension was stirred at 0° C. for 15 min during which time
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with CH2Cl2 (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1C(=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 7.9%
YIELD: CALCULATEDPERCENTYIELD 8.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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